tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Description
“tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate” is a chemical compound. The IUPAC name of this compound is (2R,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid . The molecular weight of this compound is 257.29 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-7-4-8(10(14)15)17-9(7)6-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.29 . Unfortunately, specific details such as melting point, boiling point, and solubility were not found in the sources I accessed.Scientific Research Applications
Scalable Synthesis for Pharmacological Activities
A significant application involves the development of an efficient and scalable synthesis process for tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. This compound is recognized as an essential pharmacophore for diversified pharmacological activities, highlighting its importance in the synthesis of pharmacologically relevant compounds. The improved synthesis process is noted for being cost-effective, high yielding, and commercially viable, making it an essential advancement for medicinal chemistry and drug development (Bahekar et al., 2017).
Catalyst in Organic Synthesis
The compound finds application as a catalyst or intermediate in the synthesis of complex organic molecules. For example, it has been used in palladium-catalyzed three-component reactions, involving propargyl carbonates, isocyanides, and alcohols or water, to afford polysubstituted aminopyrroles or its bicyclic analogues. This demonstrates the compound's role in enabling the synthesis of diverse organic structures, which can be fundamental in discovering new drugs and materials (Qiu, Wang, & Zhu, 2017).
Building Block for Nucleophilic Substitution Reactions
Research also shows the application of this compound as a building block for nucleophilic substitution reactions, leading to the synthesis of substituted pyrrolidines, which are valuable in drug development. The efficiency of these syntheses, producing compounds with high yields and enantiomeric excess, indicates the potential for creating highly selective and potent therapeutic agents (Chung et al., 2005).
Template for Non-Peptide Mimetics
Furthermore, the compound has been investigated for its potential as a template to develop constrained non-peptide mimetics. This application is crucial in the design of novel drugs that mimic natural peptide molecules but with improved stability and bioavailability. Such advancements could lead to the development of new therapeutic agents with enhanced efficacy and reduced side effects (Sheng et al., 2015).
properties
IUPAC Name |
tert-butyl (3aR,6aR)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-9H,4-7H2,1-3H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNDIMLSSMWKDR-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(=O)CC2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC(=O)C[C@H]2C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3aR,6aR)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate |
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